8-Butyl Hyosciaminium Bromide, also known as Hyoscine Butylbromide, is a quaternary ammonium compound that acts as an antispasmodic agent. It is primarily used to relieve smooth muscle spasms in the gastrointestinal tract, urinary tract, and biliary system. The compound is derived from hyoscine, which is obtained from the plant Scopolia carniolica and other Solanaceae family members.
Hyoscine Butylbromide is synthesized from hyoscine, which can be extracted from various plants, including Scopolia and Atropa belladonna. The synthesis involves the reaction of butyl bromide with hyoscine, resulting in the formation of the butyl derivative.
8-Butyl Hyosciaminium Bromide is classified as:
The synthesis of 8-Butyl Hyosciaminium Bromide typically involves the alkylation of hyoscine with butyl bromide. This reaction can be conducted under controlled conditions to ensure high yields and purity.
The molecular formula of 8-Butyl Hyosciaminium Bromide is C21H30BrN. Its structure consists of a butyl group attached to a nitrogen atom that is part of a bicyclic structure derived from tropane.
8-Butyl Hyosciaminium Bromide can undergo various chemical reactions typical of quaternary ammonium compounds:
These reactions are significant for understanding its stability and reactivity in pharmaceutical formulations.
8-Butyl Hyosciaminium Bromide functions primarily as an anticholinergic agent. It inhibits the action of acetylcholine on muscarinic receptors in smooth muscle tissues.
Relevant data indicates that its solubility and stability make it an effective agent in therapeutic applications.
8-Butyl Hyosciaminium Bromide is widely used in clinical settings for its antispasmodic properties.
This compound plays a crucial role in improving patient comfort during various medical treatments by effectively managing smooth muscle spasms.
8-Butyl hyosciaminium bromide (hyoscine butylbromide) originates from tropane alkaloids found in Solanaceae plants like Duboisia, Atropa belladonna, and Datura species. These plants produce (–)-hyoscyamine and (–)-scopolamine (hyoscine), which serve as the scaffold for semisynthetic modification. The anticholinergic properties of these parent alkaloids were historically leveraged in traditional medicine for treating spasms and pain, but their central nervous system (CNS) penetration limited therapeutic utility due to psychoactive side effects [10].
The structural core of tropane alkaloids comprises a bicyclic nortropane ring with an N-methyl group. In scopolamine, an epoxy bridge between C6 and C7 enhances CNS activity, which is undesirable for peripheral antispasmodics. This motivated derivatization to restrict blood-brain barrier (BBB) permeability [4] [10]. Table 1 summarizes natural precursors and their key limitations:
Table 1: Natural Precursors of Hyoscine Butylbromide
Alkaloid | Plant Source | Limitation for Therapeutic Use |
---|---|---|
(–)-Hyoscyamine | Atropa belladonna | High CNS penetration, hallucinations |
(–)-Scopolamine | Duboisia leichhardtii | CNS depression, short duration of action |
The quaternization of scopolamine’s tertiary amine is central to synthesizing hyoscine butylbromide. This involves:
The synthesis overcomes natural alkaloids’ drawbacks by:
Hyoscine butylbromide was patented in 1950 (DE 814,443) and entered clinical use in 1951. Boehringer Ingelheim dominated early production, leveraging Duboisia cultivation for scopolamine extraction. Key patents include:
Commercial production remains concentrated in Europe, with Boehringer Ingelheim and Alkaloid Skopje controlling >80% of the active pharmaceutical ingredient (API) market. Table 2 details commercialization drivers:
Table 2: Commercialization Metrics for Hyoscine Butylbromide
Metric | Value | Significance |
---|---|---|
Global Market Size (2024) | USD 67.1 million | Driven by gastrointestinal disorders |
Projected CAGR (2024–2034) | 4.6% | Expansion in Asia-Pacific markets |
Dominant Application | Oral (77.3% market share) | Preferred for non-invasive administration |
Regional dynamics show Europe leading consumption (34.6% share), while China’s API production grows at 5.7% annually due to rising IBS prevalence [7] [9].
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4